molecular formula C11H13NO B2800563 2-cyclopropyl-N-phenylacetamide CAS No. 5687-69-4

2-cyclopropyl-N-phenylacetamide

Cat. No.: B2800563
CAS No.: 5687-69-4
M. Wt: 175.231
InChI Key: JJZIPBQAWJMLJA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-phenylacetamide is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of a phenylacetamide structure. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-phenylacetamide typically involves the reaction of cyclopropylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle the exothermic nature of the reaction more efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-N-phenylacetamide is unique due to the presence of both the cyclopropyl and phenyl groups, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-cyclopropyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(8-9-6-7-9)12-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZIPBQAWJMLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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